N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-dimethylbutanamide
Description
N-(2-{7-Methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-dimethylbutanamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrazine core substituted with a methoxy group at position 7 and a 3,3-dimethylbutanamide side chain via an ethyl linker. Its molecular formula is C₁₉H₂₆N₃O₄, with a molecular weight of 360.43 g/mol. The compound’s structure combines a bicyclic pyrido-pyrazine system with a lipophilic amide moiety, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)10-15(22)18-5-6-19-7-8-20-11-14(24-4)13(21)9-12(20)16(19)23/h9,11H,5-8,10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAAMGBRJNGGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1CCN2C=C(C(=O)C=C2C1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might influence the compound’s activity.
Biological Activity
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-3,3-dimethylbutanamide, a compound with a complex structure and significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₅H₂₁N₃O₄
- Molecular Weight : 307.34 g/mol
- CAS Number : 1040660-29-4
Structure
The structural formula provides insight into the compound's reactivity and potential interactions with biological targets. The presence of the pyrido[1,2-a]pyrazin moiety suggests possible interactions with enzymes and receptors due to its heterocyclic nature.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Cholinesterase Inhibition : Some derivatives have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for treating Alzheimer's disease. For example, a related compound demonstrated IC50 values of 0.466 μM for AChE and 1.89 μM for BChE .
- Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of related pyrazine derivatives against various bacterial strains. Compounds were effective in inhibiting the growth of Proteus and Klebsiella species .
- Anti-inflammatory Activity : Certain derivatives have been evaluated for their ability to inhibit albumin denaturation, suggesting potential anti-inflammatory properties .
Study 1: Cholinesterase Inhibition
A series of pyrido[2,3-b]pyrazines were synthesized and evaluated for their inhibitory activity against cholinesterases. The study revealed that specific modifications to the molecular structure significantly enhanced inhibitory potency .
Study 2: Antimicrobial Evaluation
In a screening study of various pyrazine derivatives, three compounds exhibited strong antimicrobial activity against Gram-negative bacteria. The results indicated that structural diversity plays a critical role in bioactivity .
Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido[1,2-a]Pyrazine Cores
Table 1: Structural and Physicochemical Comparison
Key Differences in Functional Groups and Properties
Substituent Effects on Lipophilicity The target compound’s 3,3-dimethylbutanamide side chain confers higher lipophilicity (clogP ~2.5) compared to the cyclohexanecarboxamide derivative (clogP ~3.1), as cyclohexane’s non-polar nature increases membrane permeability but may reduce aqueous solubility .
Electronic and Steric Impacts
- The 7-methoxy group in the target compound donates electron density to the pyrazine ring, stabilizing resonance structures. In contrast, the 4-fluorophenylmethoxy group in introduces electron-withdrawing effects, altering charge distribution in the core.
- Bulky substituents (e.g., cyclohexane in ) may sterically hinder interactions with enzymes or receptors compared to the compact dimethylbutanamide group in the target compound.
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to and , involving condensation of pyrido-pyrazine precursors with activated amides. Yields for such reactions typically range from 60–85%, as seen in analogues from .
- Brominated derivatives (e.g., ) require additional halogenation steps, reducing overall yield (e.g., 55–70% for bromo-furan analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
